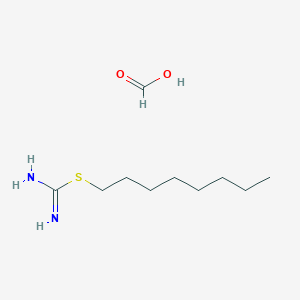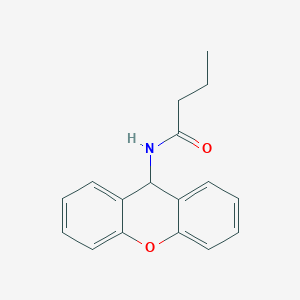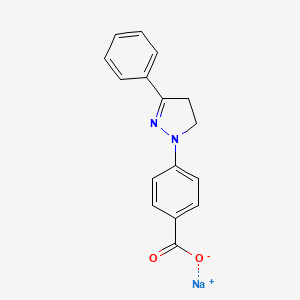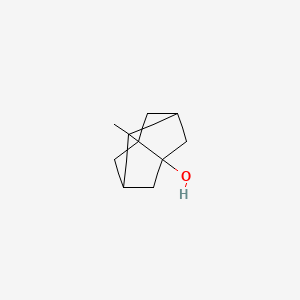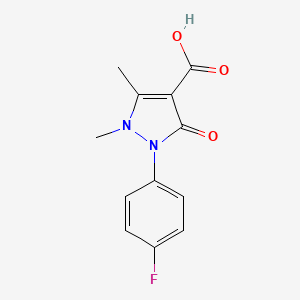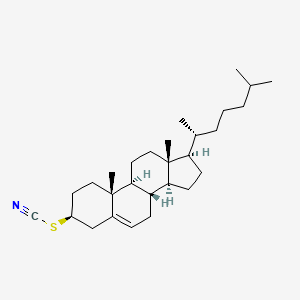![molecular formula C19H14Cl4N2S2 B14743870 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine CAS No. 6307-41-1](/img/structure/B14743870.png)
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two 2,4-dichlorophenyl groups attached to a pyrimidine ring via methylsulfanyl linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with 6-methylpyrimidine-2-thiol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Bis[(2,4-dichlorophenyl)methylthio]pyrimidine: Similar structure but lacks the methyl group on the pyrimidine ring.
Bis(2,4-dichlorophenyl) chlorophosphate: Contains similar dichlorophenyl groups but has a different core structure.
Uniqueness
2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine is unique due to its specific combination of functional groups and the presence of the methyl group on the pyrimidine ring
Propiedades
Número CAS |
6307-41-1 |
|---|---|
Fórmula molecular |
C19H14Cl4N2S2 |
Peso molecular |
476.3 g/mol |
Nombre IUPAC |
2,4-bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine |
InChI |
InChI=1S/C19H14Cl4N2S2/c1-11-6-18(26-9-12-2-4-14(20)7-16(12)22)25-19(24-11)27-10-13-3-5-15(21)8-17(13)23/h2-8H,9-10H2,1H3 |
Clave InChI |
ILSOVTDPMHGPTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl)SCC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
